calcium;magnesium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate
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Overview
Description
Preparation Methods
The preparation of A23187 involves the synthesis of its free acid form, followed by the formation of its calcium magnesium salt. The synthetic route typically includes the following steps:
Synthesis of Free Acid Form: The free acid form of A23187 is synthesized through a series of organic reactions, including esterification and hydrolysis.
Formation of Calcium Magnesium Salt: The free acid form is then reacted with calcium and magnesium ions to form the mixed calcium magnesium salt.
For industrial production, the compound is synthesized in large-scale reactors under controlled conditions to ensure high purity and yield. The reaction conditions include maintaining specific temperatures and pH levels to optimize the formation of the desired product .
Chemical Reactions Analysis
A23187 undergoes various chemical reactions, including:
Oxidation: A23187 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of A23187.
Substitution: A23187 can participate in substitution reactions where certain functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
A23187 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study the behavior of calcium ions.
Mechanism of Action
A23187 acts as a divalent cation ionophore, allowing calcium ions to cross cell membranes, which are usually impermeable to them . This ionophore forms stable complexes with calcium ions and facilitates their movement into cells, thereby increasing intracellular calcium levels . The increased calcium levels activate various calcium-dependent pathways, leading to cellular responses such as activation, differentiation, or apoptosis .
Comparison with Similar Compounds
A23187 is unique in its high selectivity for calcium ions compared to other ionophores. Similar compounds include:
Ionomycin: Another calcium ionophore with similar properties but different selectivity and potency.
4-Bromo-calcium Ionophore A23187: A derivative of A23187 with modified chemical properties.
Calcimycin: Another name for A23187, highlighting its antibiotic properties.
A23187 stands out due to its specific use in cell activation experiments and its ability to facilitate calcium ion movement without competing with adenosine triphosphate .
Properties
Molecular Formula |
C116H144CaMgN12O24 |
---|---|
Molecular Weight |
2154.8 g/mol |
IUPAC Name |
calcium;magnesium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate |
InChI |
InChI=1S/4C29H37N3O6.Ca.Mg/c4*1-15-10-11-29(17(3)13-16(2)27(38-29)18(4)26(33)20-7-6-12-31-20)37-22(15)14-23-32-25-21(36-23)9-8-19(30-5)24(25)28(34)35;;/h4*6-9,12,15-18,22,27,30-31H,10-11,13-14H2,1-5H3,(H,34,35);;/q;;;;2*+2/p-4/t4*15-,16-,17-,18-,22-,27+,29+;;/m1111../s1 |
InChI Key |
QAKUEZRADAKQMD-FDZCDQLOSA-J |
SMILES |
CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.[Mg+2].[Ca+2] |
Isomeric SMILES |
C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.[Mg+2].[Ca+2] |
Canonical SMILES |
CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.[Mg+2].[Ca+2] |
Synonyms |
Calcimycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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